[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride
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Overview
Description
The compound “[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride” is a chemical compound with a complex structure. It is related to the class of compounds known as pyrazoles . The compound has a molecular weight of 278.16 .
Synthesis Analysis
The synthesis of similar fluorinated pyrazole compounds has been reported in the literature . The synthesis typically involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a fluorophenyl group, a methyl group, and a triazol group . The InChI code for this compound is 1S/C11H12FN3.2ClH/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8;;/h2-7,11H,13H2,1H3;2*1H .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications
Occurrence and Toxicity of Environmental Contaminants
One study focuses on the occurrence, toxicity, and degradation of Triclosan (TCS), a synthetic antibacterial agent used in a wide variety of household and personal care products. This review highlights the environmental persistence of TCS, its detection in various environmental compartments, and its potential transformation into more toxic compounds. The study underscores the importance of understanding the environmental impact and toxicity of synthetic compounds widely used in consumer products (Bedoux et al., 2012).
Pharmacology and Clinical Applications
Another study reviews the pharmacology and clinical applications of Flucytosine (5-FC), an antimycotic compound used in combination therapies to treat severe systemic mycoses. This study illustrates the clinical significance of understanding the pharmacokinetics, toxicity, and drug interactions of therapeutic agents, highlighting the relevance of chemical research in developing effective treatments (Vermes et al., 2000).
Development of Chemosensors
Research on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol showcases the development of sensors for detecting various analytes, including metal ions and neutral molecules. This research demonstrates the potential of chemically synthesized compounds in creating selective and sensitive detection tools for a range of applications (Roy, 2021).
Synthesis and Applications of Chemical Intermediates
A study on the practical synthesis of 2-Fluoro-4-bromobiphenyl discusses an efficient method for producing a key intermediate used in manufacturing anti-inflammatory materials. This research highlights the significance of chemical synthesis techniques in facilitating the production of medically relevant compounds (Qiu et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Many triazole compounds are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and could range from enzymes involved in metabolic processes to receptors involved in signal transduction .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it could act as an inhibitor, reducing the activity of the enzyme. If it targets a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, that pathway could be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted from the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4.2ClH/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9;;/h1-4H,5-6,12H2,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCCOKDJRUQWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NN2)CN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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